

# An In-Depth Technical Guide to 4-(Bromomethyl)-2-chloropyrimidine

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## Compound of Interest

Compound Name: 4-(Bromomethyl)-2-chloropyrimidine

Cat. No.: B070729

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and synthetic applications of **4-(Bromomethyl)-2-chloropyrimidine**, a key intermediate in medicinal chemistry and drug development.

## Core Compound Properties

**4-(Bromomethyl)-2-chloropyrimidine** is a heterocyclic building block valued for its reactive sites, which allow for its incorporation into more complex molecular architectures.

### Molecular Formula and Weight

The chemical formula for **4-(Bromomethyl)-2-chloropyrimidine** is  $C_5H_4BrClN_2$  [1][2][3][4]. Its molecular weight is approximately 207.46 g/mol [2][3].

### Quantitative Data Summary

The key physicochemical properties of **4-(Bromomethyl)-2-chloropyrimidine** are summarized in the table below for easy reference.

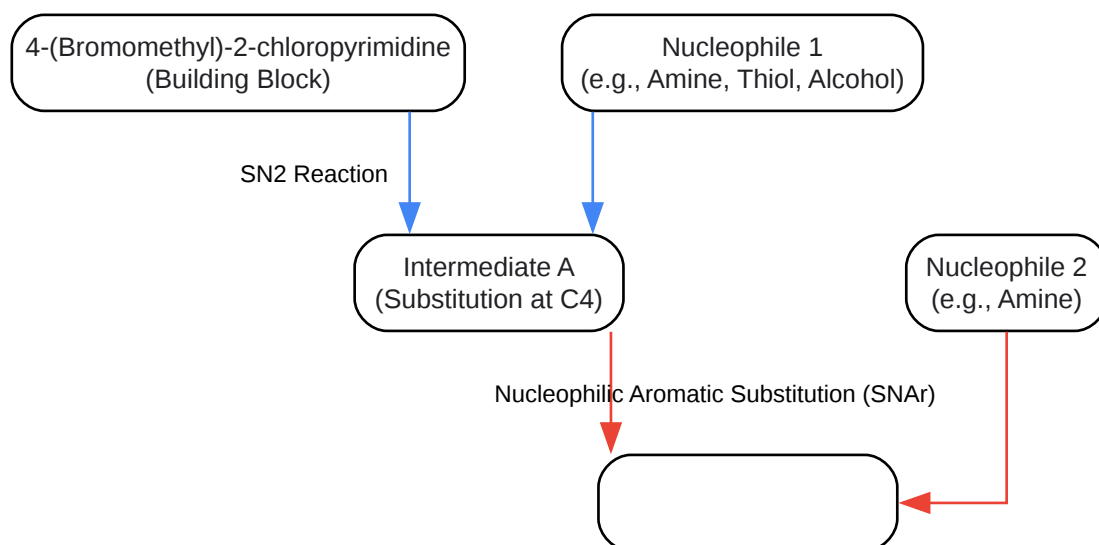
| Property          | Value   |
|-------------------|---|
| CAS Number        | 181363-06-4[1][2][5]  |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> BrClN <sub>2</sub> [1][2][3][4] |
| Molecular Weight  | 207.46 g/mol [2][3]   |
| Boiling Point     | 315.3 °C at 760 mmHg[4]                                       |
| Density           | 1.768 g/cm <sup>3</sup> [4]                                   |

## Synthetic Applications and Logical Workflow

**4-(Bromomethyl)-2-chloropyrimidine** serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors and antiviral agents[4]. The pyrimidine core is a common scaffold in many approved drugs, and this compound provides a convenient starting point for chemical elaboration.

The two reactive sites on the molecule, the bromomethyl group at the 4-position and the chloro group at the 2-position, can be targeted in sequential reactions to build molecular complexity. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a wide range of nucleophiles.

Below is a diagram illustrating the general synthetic workflow where **4-(Bromomethyl)-2-chloropyrimidine** is used as a foundational building block.



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Synthetic utility of **4-(Bromomethyl)-2-chloropyrimidine**.

## General Experimental Protocol: Nucleophilic Substitution

While specific reaction conditions should be optimized for each unique substrate, the following provides a generalized protocol for the nucleophilic substitution reaction at the bromomethyl group of **4-(Bromomethyl)-2-chloropyrimidine**. This type of reaction is a common first step in a multi-step synthesis.

Materials:

- **4-(Bromomethyl)-2-chloropyrimidine**
- Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol) (1.1 equivalents)
- A non-nucleophilic base (e.g., potassium carbonate or triethylamine) (2.5 equivalents)
- Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile)

Procedure:

- To a stirred solution of the chosen nucleophile in the anhydrous solvent, add the base.
- Stir the resulting suspension at room temperature for approximately 20-30 minutes to ensure deprotonation of the nucleophile or to prepare the reaction environment.
- Add **4-(Bromomethyl)-2-chloropyrimidine** to the mixture.
- The reaction mixture can be stirred at room temperature or heated (e.g., to 60-80°C) to facilitate the reaction. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction is cooled to room temperature.

- The crude product is typically isolated by quenching the reaction with water and extracting with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
- The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-(substituted-methyl)-2-chloropyrimidine intermediate.

This intermediate can then be used in subsequent reactions, such as a nucleophilic aromatic substitution at the 2-chloro position, to generate the final target molecule.

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